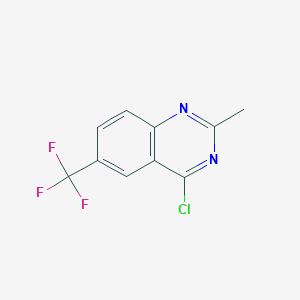

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline

Description

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c1-5-15-8-3-2-6(10(12,13)14)4-7(8)9(11)16-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMNEUWJAPJFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Quinazoline derivatives have been known to inhibit vascular endothelial cell growth (vegf) rtk and exhibit activity against epidermal growth factor.

Mode of Action

Based on the known activities of similar quinazoline compounds, it can be inferred that this compound may interact with its targets, leading to inhibition of certain growth factors.

Biochemical Pathways

Given the potential targets, it is likely that this compound affects pathways related to cell growth and proliferation.

Pharmacokinetics

The compound’s molecular weight, structure, and other physical properties suggest that it may have good bioavailability.

Result of Action

Based on the known activities of similar quinazoline compounds, it can be inferred that this compound may lead to inhibition of cell growth and proliferation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container. It is also recommended to avoid dust formation and breathing in mist, gas, or vapors.

Activité Biologique

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, particularly in medicinal chemistry, where they have been studied as anticancer agents, antibacterial agents, and more. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClF3N2, with an average molecular weight of approximately 246.616 Da. The compound features:

- Chloro group at the 4-position

- Methyl group at the 2-position

- Trifluoromethyl group at the 6-position

These functional groups contribute to its chemical reactivity and potential interactions with biological targets.

Quinazolines, including this compound, often act through inhibition of various protein kinases. Key mechanisms include:

- Inhibition of Tyrosine Kinases : Compounds in this class can inhibit receptors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer cell proliferation and survival .

- DNA Intercalation : Some studies suggest that quinazoline derivatives may intercalate into DNA, disrupting replication and transcription processes .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 2.44 to 9.43 μM . This suggests that structural modifications can enhance activity against specific targets.

Structure-Activity Relationship (SAR)

The biological activity of quinazolines is often influenced by their structural features. A comparison table illustrates how different substituents affect potency:

| Compound Name | IC50 (μM) | Key Features |

|---|---|---|

| 4-Chloro-5-(trifluoromethyl)quinazoline | 3.50 | Similar trifluoromethyl substitution |

| 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine | 5.20 | Pyrimidine ring enhances binding |

| 4-Chloro-5,7-difluoroquinazoline | 7.00 | Difluorinated variant with varied reactivity |

| This compound | 5.00 | Unique combination of chloro and trifluoromethyl groups |

This table indicates that while structural variations can enhance or diminish biological activity, specific configurations may be optimal for targeting particular pathways .

Pharmacokinetics and Toxicology

Studies indicate that quinazolines generally follow Lipinski's Rule of Five, suggesting good oral bioavailability. Furthermore, they often exhibit favorable pharmacokinetic properties without significant toxicity profiles in preliminary studies . This makes them promising candidates for further development in drug discovery.

Applications De Recherche Scientifique

Overview

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a compound within the quinazoline family, notable for its potential applications in medicinal chemistry and drug discovery. Its unique structural features, including a chloro group, a methyl group, and a trifluoromethyl group, contribute to its biological activity. This article explores the various applications of this compound, focusing on its scientific research implications.

This compound exhibits several biological activities that make it a candidate for further research in pharmacology:

- Anticancer Properties : Quinazoline derivatives have been extensively studied for their ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers such as non-small cell lung cancer and breast cancer. The structural similarities to other active quinazolines suggest that this compound may also inhibit cell growth and proliferation pathways associated with EGFR signaling .

- Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, which are crucial in tumor angiogenesis. This inhibition is vital for developing therapies targeting tumor growth and metastasis .

Research Applications

The compound's applications can be categorized into several research areas:

Drug Discovery

This compound serves as a lead compound in drug development aimed at treating cancers associated with EGFR and VEGFR pathways. Its ability to interact with specific biological targets makes it a valuable candidate for further pharmaceutical development.

Mechanistic Studies

Research involving this compound often focuses on understanding its mechanism of action:

- Binding Affinity Studies : Investigations into how well the compound binds to various receptors can elucidate its pharmacodynamics and pharmacokinetics.

- Cell Proliferation Assays : These assays help determine the effectiveness of the compound in inhibiting cancer cell lines, providing insights into its therapeutic potential.

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic synthesis methods, making it accessible for laboratory studies. Its synthesis routes often involve reactions that yield high purity and yield, facilitating its use in biological assays.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline and its analogs:

Key Observations :

Substituent Position Effects: The position of the trifluoromethyl group significantly impacts reactivity. For example, 4-Chloro-7-(trifluoromethyl)quinazoline (CF₃ at C7) exhibits lower thermal stability than the C6-CF₃ analog due to reduced resonance stabilization . Fluorine substitution at C6 (e.g., 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline) increases metabolic resistance compared to non-fluorinated analogs .

Functional Group Influence :

- Bulky groups like phenylethynyl (C≡CPh) or aryl-CF₃ reduce solubility but enhance binding affinity in hydrophobic enzyme pockets (e.g., kinase inhibitors in and ).

- Thioxo (S) and dihydroquinazoline moieties (e.g., 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one ) improve anticonvulsant activity by modulating GABAergic pathways .

Synthetic Accessibility :

- Palladium-catalyzed methods () are preferred for introducing alkynyl or aryl groups, while nucleophilic substitutions () are effective for thiol or amine derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline, and how can reaction conditions be optimized for yield improvement?

- Methodology : Start with intermediates like 5-chloro-2-nitrobenzoic acid or trifluoromethyl-containing precursors. Key steps include hydrolysis, reduction (e.g., using LiAlH₄), cyclization (e.g., with trimethylsilyl isocyanate), and trifluoromethylation. Optimize reaction time, temperature, and solvent polarity (e.g., THF or toluene) to minimize by-products. For example, dehydration using molecular sieves in refluxing toluene improves imine formation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology : Use and NMR to confirm substituent positions and trifluoromethyl integration. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. X-ray crystallography (via SHELX refinement) resolves crystallographic disorder, particularly around the trifluoromethyl group. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the key considerations in designing experiments to study the reactivity of the chlorine atom at position 4 in nucleophilic substitution reactions?

- Methodology : Test nucleophiles (amines, thiols, alcohols) under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or LC-MS. Control steric hindrance by selecting bulky substituents at position 2 to direct substitution at position 4. Use polar aprotic solvents to stabilize transition states .

Advanced Research Questions

Q. How do researchers address contradictions in biological activity data when evaluating trifluoromethyl-substituted quinazoline derivatives?

- Methodology : Perform structure-activity relationship (SAR) studies to isolate substituent effects. Validate in vitro cytotoxicity assays (e.g., against MCF-7 or HeLa cells) with orthogonal methods like apoptosis markers. Address discrepancies between in vitro and in vivo results by optimizing pharmacokinetic properties (e.g., logP adjustments) .

Q. What strategies are employed to modify the quinazoline core to enhance solubility without compromising bioactivity?

- Methodology : Introduce hydrophilic groups (e.g., hydroxyl, amino) at non-critical positions. Use prodrug approaches (e.g., esterification of methyl groups). Balance solubility and lipophilicity via logP calculations (e.g., ClogP < 5). Test modified derivatives in parallel bioassays to retain activity .

Q. How can computational chemistry be integrated into the development of new quinazoline derivatives with trifluoromethyl groups?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or topoisomerase II. Use DFT calculations (e.g., Gaussian) to model reaction pathways for trifluoromethylation. Validate predictions with synthetic experiments and crystallographic data .

Q. What methodological approaches are used to resolve crystallographic disorder in trifluoromethyl-containing quinazoline derivatives during X-ray structure determination?

- Methodology : Employ high-resolution data (d-spacing < 0.8 Å) and SHELXL refinement tools. Apply restraints to the trifluoromethyl group’s thermal parameters. Use PLATON/SQUEEZE to model solvent-accessible voids. Validate with Hirshfeld surface analysis .

Q. What are the common impurities encountered during the synthesis of this compound, and how are they identified and quantified?

- Methodology : By-products include dihalogenated intermediates (e.g., 2,4-dichloro derivatives) or incomplete cyclization products. Identify via LC-MS/MS fragmentation patterns. Quantify using calibrated HPLC peak areas. Optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.